Welcome to the BenchChem Online Store!
molecular formula C12H22N2O2 B8468438 tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate

tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate

Cat. No. B8468438
M. Wt: 226.32 g/mol
InChI Key: HKOSEKNVWYWWGV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06031102

Procedure details

To a solution of 4.1 g of 8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane in 60 ml of ethanol there was added 4.5 g of 5% palladium on charcoal (50% wet) and reduction was carried out under a hydrogen atmosphere (H2 pressure: 4 atm.) for 5 hrs. During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp. At 1 hr. from the beginning of the reduction, 2 g of the same catalyst was further added and the reduction continued for an additional 4 hours at the same condition to total 5 hours. The catalyst was removed by filtration and the solvent was removed under reduced pressure to yield 2.88 g of the titled compound.
Name
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
same catalyst
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:16][CH2:15][CH2:14]2)[CH2:12][N:11]([C@@H](C2C=CC=CC=2)C)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:14][CH2:15][CH2:16]2)[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC12CCC2)[C@H](C)C2=CC=CC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
same catalyst
Quantity
2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp
WAIT
Type
WAIT
Details
the reduction continued for an additional 4 hours at the same condition to total 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC12CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06031102

Procedure details

To a solution of 4.1 g of 8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane in 60 ml of ethanol there was added 4.5 g of 5% palladium on charcoal (50% wet) and reduction was carried out under a hydrogen atmosphere (H2 pressure: 4 atm.) for 5 hrs. During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp. At 1 hr. from the beginning of the reduction, 2 g of the same catalyst was further added and the reduction continued for an additional 4 hours at the same condition to total 5 hours. The catalyst was removed by filtration and the solvent was removed under reduced pressure to yield 2.88 g of the titled compound.
Name
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
same catalyst
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:16][CH2:15][CH2:14]2)[CH2:12][N:11]([C@@H](C2C=CC=CC=2)C)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:14][CH2:15][CH2:16]2)[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC12CCC2)[C@H](C)C2=CC=CC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
same catalyst
Quantity
2 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp
WAIT
Type
WAIT
Details
the reduction continued for an additional 4 hours at the same condition to total 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC12CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.